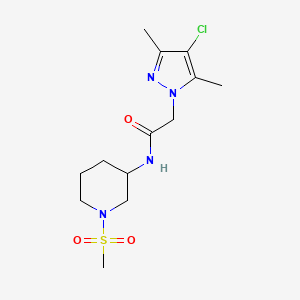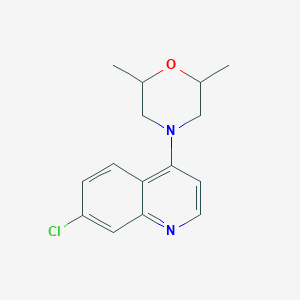
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as DDOI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone binds to the 5-HT2A receptor and activates it, leading to a cascade of downstream effects. This activation results in an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. It also leads to changes in gene expression and protein synthesis, which can have long-lasting effects on the brain.
Biochemical and Physiological Effects
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a range of biochemical and physiological effects, including changes in neuronal activity, alterations in the expression of genes and proteins, and changes in behavior. It has been shown to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making, and to enhance working memory and attention. It has also been found to have antidepressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments is its selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. This can be useful in studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is its potential for off-target effects, as it may also interact with other receptors or proteins in the brain.
Orientations Futures
There are several future directions for research on 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is its potential as a therapeutic agent for psychiatric disorders, particularly depression and anxiety. Another area of research is its role in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. Additionally, further studies are needed to explore the potential side effects and safety of 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone, particularly in human subjects.
Méthodes De Synthèse
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-dioxin-5-carboxylic acid with 3,4-dihydro-1H-isoquinoline-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone in its pure form.
Applications De Recherche Scientifique
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to selectively activate the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is a target for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(13-10-17-7-8-18-13)15-6-5-11-3-1-2-4-12(11)9-15/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQDIQAXISCDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)


![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)
![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)



![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)